REACTION_CXSMILES
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[C:1](#[N:3])C.[F:4][C:5]1[C:10]([F:11])=[CH:9][C:8]([F:12])=[C:7](F)[N:6]=1.CN>C(Cl)(Cl)Cl>[F:12][C:8]1[C:7]([NH:3][CH3:1])=[N:6][C:5]([F:4])=[C:10]([F:11])[CH:9]=1
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Name
|
|
Quantity
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10 mL
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Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
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FC1=NC(=C(C=C1F)F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 50° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
the mixture was washed four times with 250 ml of distilled water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The chloroform layer was dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |